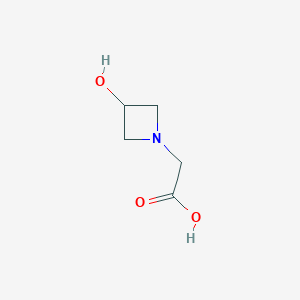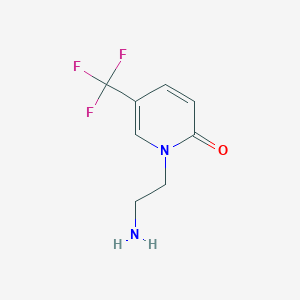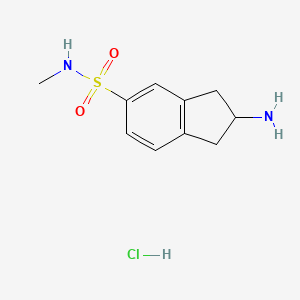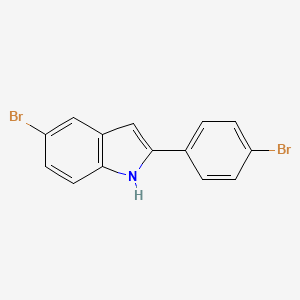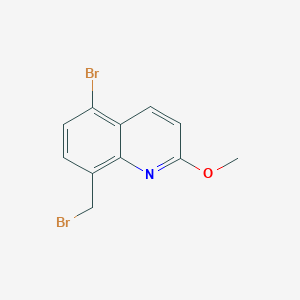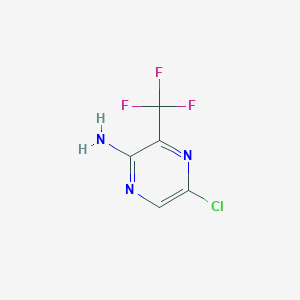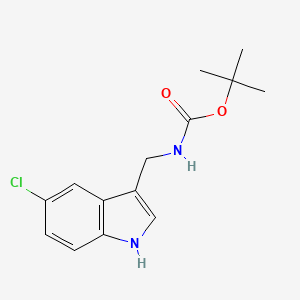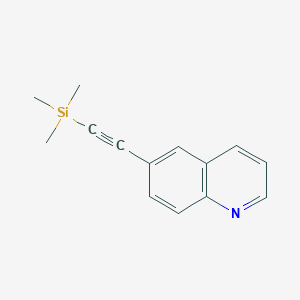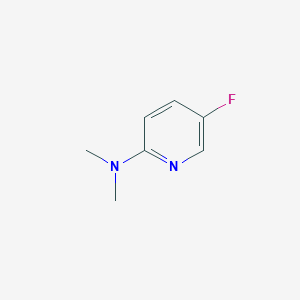
5-Fluoro-N,N-dimethylpyridin-2-amine
Overview
Description
5-Fluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring imparts distinct physical, chemical, and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N,N-dimethylpyridin-2-amine typically involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide . This one-pot procedure provides high yields and can be accelerated under microwave irradiation .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve the use of fluorinating reagents and reliable fluorination technology . The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated developments in this field .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including substitution reactions . The presence of the fluorine atom in the aromatic ring influences the reactivity and selectivity of these reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoromethanesulfonic acid and dimethylformamide . The reactions are often carried out under basic conditions, which can lead to the formation of carbene intermediates .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, under basic conditions, the compound can undergo heterolytic C-H bond cleavage to form carbene intermediates .
Scientific Research Applications
5-Fluoro-N,N-dimethylpyridin-2-amine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Fluorinated pyridines are of interest due to their unique properties and potential as imaging agents for biological applications . Additionally, they are used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom . The electron-withdrawing nature of the fluorine atom affects the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Fluoro-N,N-dimethylpyridin-2-amine include 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine and other fluorinated pyridines . These compounds share similar structural features but differ in their substituents and reactivity .
Uniqueness: The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to other halogenated pyridines .
Properties
IUPAC Name |
5-fluoro-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKBIYOMZQDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


